amine](/img/structure/B13315700.png)
[3-(Methylsulfanyl)propyl](pyridin-4-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)propylamine is an organic compound that features both a pyridine ring and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyridine-4-carboxaldehyde and 3-(methylsulfanyl)propylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
化学反応の分析
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation in the presence of a catalyst such as palladium on carbon.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Secondary or tertiary amines.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as conductivity and thermal stability.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Bioconjugation: It can be used to link biomolecules, aiding in the study of protein-protein interactions.
Medicine
Drug Development: Due to its structural features, the compound can be explored for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: The compound may have applications as a pesticide or herbicide.
作用機序
The mechanism by which 3-(Methylsulfanyl)propylamine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(Methylsulfanyl)propylamine
- 3-(Methylsulfanyl)propylamine
- 3-(Methylsulfanyl)propylamine
Uniqueness
- Structural Features : The presence of both a pyridine ring and a methylsulfanyl group makes it unique compared to other similar compounds.
- Reactivity : The compound’s reactivity can be fine-tuned by modifying the substituents on the pyridine ring or the methylsulfanyl group, offering versatility in various applications.
特性
分子式 |
C10H16N2S |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
3-methylsulfanyl-N-(pyridin-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H16N2S/c1-13-8-2-5-12-9-10-3-6-11-7-4-10/h3-4,6-7,12H,2,5,8-9H2,1H3 |
InChIキー |
NCDKDPUUDGBFME-UHFFFAOYSA-N |
正規SMILES |
CSCCCNCC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



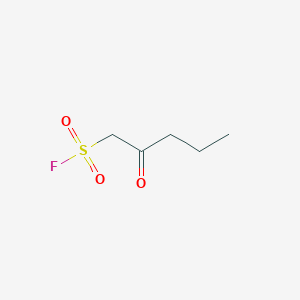
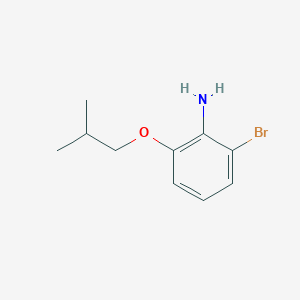

![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)
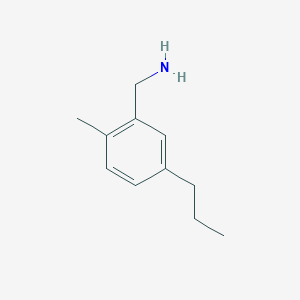
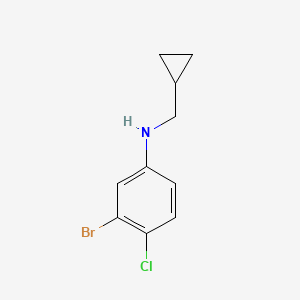
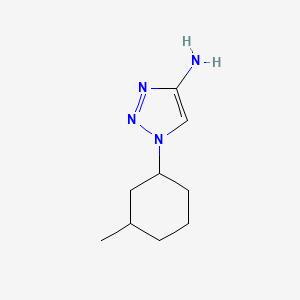

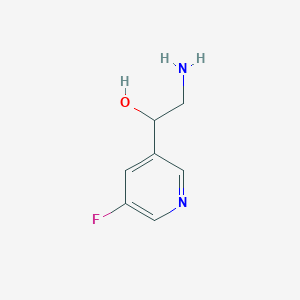
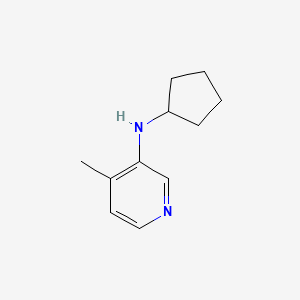
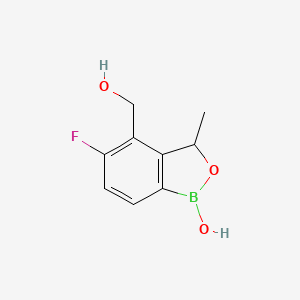
![{Spiro[4.4]nonan-1-yl}methanol](/img/structure/B13315680.png)
![(2-Methylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13315688.png)
